An In-Depth Technical Guide to 2,5-Bis(trifluoromethyl)benzoyl chloride
An In-Depth Technical Guide to 2,5-Bis(trifluoromethyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties, synthesis, and applications of 2,5-Bis(trifluoromethyl)benzoyl chloride, a key building block in the development of novel pharmaceuticals, advanced polymers, and specialized agrochemicals. Its unique molecular structure, featuring two trifluoromethyl groups, imparts enhanced stability, bioavailability, and reactivity, making it a valuable reagent in medicinal chemistry and materials science.[1]
Physicochemical and Quantitative Data
The properties of 2,5-Bis(trifluoromethyl)benzoyl chloride are summarized in the table below, providing a quick reference for laboratory use and reaction planning.
| Property | Value |
| Molecular Weight | 276.56 g/mol [2][3][4] |
| Molecular Formula | C₉H₃ClF₆O[2][4] |
| CAS Number | 393-82-8[2][4] |
| Appearance | Colorless to almost colorless clear liquid[2] |
| Purity | >98.0% (GC)[5] |
| Density | 1.52 g/mL[2] to 1.528 g/mL at 25 °C[3] |
| Boiling Point | 72 °C at 10 mmHg[2], 185 °C (at atmospheric pressure)[3] |
| Refractive Index | n20/D 1.43[2] - 1.4315[3] |
| Flash Point | 165 °F (74 °C)[3] |
| Storage Conditions | Store at 2 - 8 °C[2] or in a cool, dark place (<15°C) under an inert gas[5] |
Experimental Protocols
The following sections detail representative experimental procedures for the synthesis of 2,5-Bis(trifluoromethyl)benzoyl chloride and its subsequent use in amide formation.
Protocol 1: Synthesis of 2,5-Bis(trifluoromethyl)benzoyl chloride
This protocol describes a general method for the preparation of acyl chlorides from carboxylic acids using thionyl chloride, a widely adopted and effective method.[2][6][7] The starting material for this synthesis is 2,5-Bis(trifluoromethyl)benzoic acid.[8]
Materials:
-
2,5-Bis(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous solvent (e.g., dichloromethane or toluene, if required)
-
Round-bottomed flask
-
Reflux condenser with a gas outlet to a scrubbing system (to neutralize HCl and SO₂ byproducts)
-
Heating mantle
-
Magnetic stirrer
-
Vacuum distillation apparatus
Procedure:
-
In a dry round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2,5-Bis(trifluoromethyl)benzoic acid.
-
Carefully add an excess of thionyl chloride (typically 2-5 molar equivalents). The reaction can often be run neat.[7]
-
Add a catalytic amount (e.g., a few drops) of DMF. The catalyst initiates a vigorous reaction.[7]
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.[6][7] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation, initially at atmospheric pressure, followed by vacuum.[7]
-
The crude 2,5-Bis(trifluoromethyl)benzoyl chloride can then be purified by fractional distillation under reduced pressure to yield a colorless liquid.[2]
Protocol 2: Application in Amide Synthesis (Schotten-Baumann Reaction)
Acyl chlorides are highly reactive and readily form amides upon reaction with primary or secondary amines. This procedure is a representative example of this key application.
Materials:
-
2,5-Bis(trifluoromethyl)benzoyl chloride
-
A primary or secondary amine (e.g., aniline or benzylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
A base (e.g., triethylamine, pyridine, or aqueous NaOH)
-
Separatory funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the amine in the chosen anhydrous solvent in a flask placed in an ice bath to control the exothermic reaction.
-
Add the base to the amine solution (typically 1.1-1.5 equivalents).
-
Slowly add a solution of 2,5-Bis(trifluoromethyl)benzoyl chloride (1.0 equivalent) in the same solvent to the cooled amine/base mixture with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until completion (monitored by TLC or LC-MS).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a weak acid (e.g., dilute HCl, to remove excess amine and base), water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude amide product.
-
The product can be further purified by recrystallization or column chromatography.
Visualized Synthetic Workflow
The following diagram illustrates the logical progression from the precursor carboxylic acid to the target acyl chloride and its subsequent conversion to a functionalized amide, representing a common workflow in medicinal chemistry and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Cas 393-82-8,2,5-Bis(trifluoromethyl)benzoyl chloride | lookchem [lookchem.com]
- 5. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. scbt.com [scbt.com]
